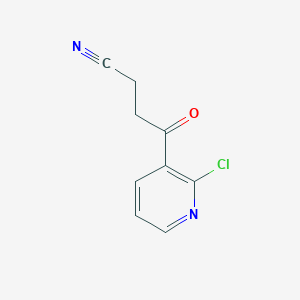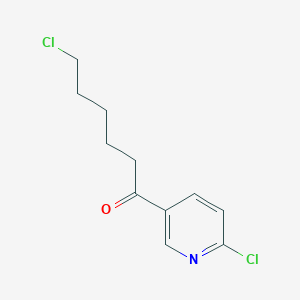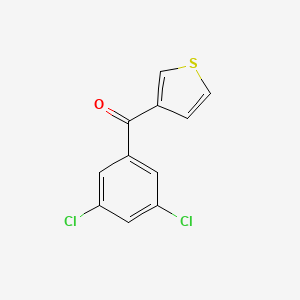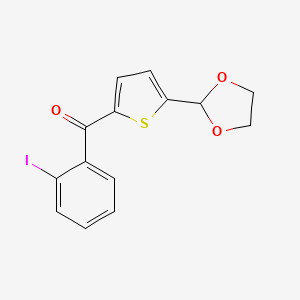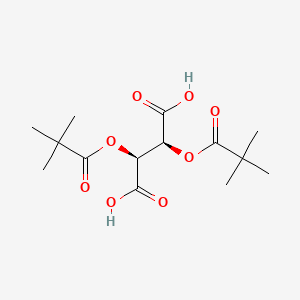
(+)-Dipivaloyl-D-tartaric Acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and its behavior under various conditions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .Scientific Research Applications
Enantioselective Synthesis and Catalysis
(+)-Dipivaloyl-D-tartaric acid, a derivative of tartaric acid, plays a crucial role in the field of enantioselective synthesis. Tartaric acid is renowned for its applications as a chiral building block, significantly impacting the production of enantiomerically pure substances. The enantioselective synthesis of l(+)- and d(−)-tartaric acids using bacteria with cis-epoxysuccinate hydrolase (CESH) activity showcases the importance of tartaric acid in producing substances with high enantiomeric purity, which is critical in the pharmaceutical industry (Xuan & Feng, 2019). Tartaric acid's role extends to acting as an asymmetric organocatalyst, proving to be an abundant, cheap, and environmentally friendly option for synthesizing complex organic molecules with high enantiomeric ratios and excellent diastereoselectivities (Luan et al., 2015).
Membrane Technology and Dye Removal
In the field of membrane technology, the enantiomeric forms of tartaric acid, such as d-tartaric acid, are employed to modify the properties of polysulfone ultrafiltration membranes. These modifications enhance the membrane's permeation and rejection behavior, especially in applications like removing crystal violet dye from aqueous media, showcasing the utility of tartaric acid derivatives in environmental remediation and water treatment (Sharma & Purkait, 2016).
Analysis of Pharmaceutical Compounds
Tartaric acid finds its application in the pharmaceutical sector, especially in the analysis and quantitation of drug impurities. It plays a critical role in the analysis of drugs like Aspirin and Dipyridamole, where its interaction with the active ingredients and impurities is crucial for ensuring drug purity and effectiveness (El-Ragehy et al., 2016).
Material Science and Engineering
In material science, tartaric acid is used to enhance the properties of various materials. For instance, it's added to sulfuric acid anodizing baths to generate porous anodic films, providing corrosion resistance to aerospace alloys and reducing the environmental impact of traditional anodizing processes (Curioni et al., 2009). Furthermore, its application in starch/polyester blends demonstrates its effectiveness as a compatibilizer, improving the mechanical and barrier properties of biodegradable packaging materials (Olivato et al., 2013).
Environmental Applications
The derivative of tartaric acid, (+)-Dipivaloyl-D-tartaric acid, and other forms of tartaric acid play a significant role in environmental applications, especially in the removal of hazardous substances. For example, tartaric acid-modified activated carbon shows enhanced removal abilities for pollutants like Cr(VI) from aqueous solutions, indicating its potential in water purification and environmental clean-up (Liu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHJEZDFEHUYCR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
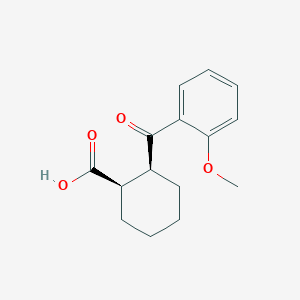
![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

